Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a carbamate group, a sulfonyl group, and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester typically involves multiple steps, including the introduction of the carbamate group, the sulfonylation of the aromatic ring, and the attachment of the butyl chain. Common reagents used in these reactions include methylamine, 4-methylbenzenesulfonyl chloride, and tert-butyl chloroformate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethyl sulfoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which Carbamic acid, N-methyl-N-[4-[[(4-methylphenyl)sulfonyl]oxy]butyl]-, 1,1-dimethylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[[4-[4-chloro-2-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]phenoxy]-2,5-difluorophenyl]sulfonyl]-N-4-thiazolyl-, 1,1-dimethylethyl ester
- Carbamic acid, 4-methylphenyl, methyl ester
- Carbamic acid, N- [5- [ (4-methylphenyl)sulfonyl]-5H-pyrrolo [2,3-b]pyrazin-2-yl]-, ethyl ester
Uniqueness
The presence of both the carbamate and sulfonyl groups allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C17H27NO5S |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H27NO5S/c1-14-8-10-15(11-9-14)24(20,21)22-13-7-6-12-18(5)16(19)23-17(2,3)4/h8-11H,6-7,12-13H2,1-5H3 |
InChI Key |
BGKDIKAENLZPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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